molecular formula C10H18O B1222147 (4-prop-1-en-2-ylcyclohexyl)methanol CAS No. 22521-57-9

(4-prop-1-en-2-ylcyclohexyl)methanol

Cat. No.: B1222147
CAS No.: 22521-57-9
M. Wt: 154.25 g/mol
InChI Key: GMYHXOPIKMGWOM-UHFFFAOYSA-N
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Description

(4-prop-1-en-2-ylcyclohexyl)methanol (CAS: 536-59-4, trans-Shisool) is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . Its structure consists of a cyclohexane ring substituted with a methanol group at position 1 and a propenyl (isopropenyl) group at position 3. The compound is notable for its bicyclic framework and hydroxyl functionality, which influence its physicochemical properties, including solubility, boiling point, and hydrogen-bonding capacity. It is commonly used in fragrance formulations and organic synthesis intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22521-57-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(4-prop-1-en-2-ylcyclohexyl)methanol

InChI

InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3

InChI Key

GMYHXOPIKMGWOM-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC(CC1)CO

Canonical SMILES

CC(=C)C1CCC(CC1)CO

physical_description

Solid

Synonyms

cis-isopulegone
isopulegone
pulegone
pulegone, (R)-isomer
pulegone, (S)-isome

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-prop-1-en-2-ylcyclohexyl)methanol typically involves the hydrogenation of perillaldehyde. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction proceeds as follows:

    Hydrogenation of Perillaldehyde:

Industrial Production Methods

In industrial settings, the production of (4-prop-1-en-2-ylcyclohexyl)methanol may involve large-scale hydrogenation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-prop-1-en-2-ylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-prop-1-en-2-ylcyclohexyl)ketone or (4-prop-1-en-2-ylcyclohexyl)aldehyde.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

(4-prop-1-en-2-ylcyclohexyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-prop-1-en-2-ylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexene/ane Backbones

1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol
  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 154.25 g/mol
  • Key Differences: Contains a hydroxyl (-OH) group instead of a methanol (-CH₂OH) group. Features a cyclohexene ring (unsaturated) compared to the saturated cyclohexane ring in the target compound.
2-[(1R)-4-Methylcyclohex-3-en-1-yl]propan-2-ol
  • Molecular Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • Key Differences: Substituted with an isopropyl alcohol group (-C(CH₃)₂OH) instead of a methanol group. The stereochemistry (R-configuration) at the cyclohexene ring alters spatial interactions, affecting crystal packing and intermolecular hydrogen bonding .
4-Methyl-1-propan-2-ylcyclohex-3-en-1-ol
  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 154.25 g/mol
  • Key Differences :
    • Positional isomerism: The propenyl and hydroxyl groups are swapped (positions 1 and 4).
    • This rearrangement impacts dipole moments and boiling points due to differences in molecular symmetry .

Functional Group Variations

2-Methylcyclohexan-1-one
  • Molecular Formula : C₇H₁₂O
  • Molecular Weight : 112.17 g/mol
  • Key Differences: Ketone group (-C=O) replaces the methanol group, eliminating hydrogen-bond donor capability. Reduced polarity lowers water solubility but enhances volatility compared to the target compound .
2-[1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]ethanol
  • Molecular Formula : C₁₂H₂₂O₂
  • Molecular Weight : 198.30 g/mol
  • Key Differences: Ether (-O-) and ethanol (-CH₂CH₂OH) functionalities introduce additional hydrogen-bond acceptors. The extended alkyl chain increases hydrophobicity, making it less polar than the target compound .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Functional Groups Hydrogen Bonding (Donor/Acceptor) Boiling Point (°C, estimated)
(4-prop-1-en-2-ylcyclohexyl)methanol 154.25 -CH₂OH, -C(CH₃)=CH₂ 1 donor, 1 acceptor ~250–270
1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol 154.25 -OH, -C(CH₃)=CH₂ 1 donor, 1 acceptor ~230–250
2-Methylcyclohexan-1-one 112.17 -C=O 0 donors, 1 acceptor ~170–190
2-[1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]ethanol 198.30 -O-, -CH₂CH₂OH 1 donor, 3 acceptors ~300–320

Hydrogen-Bonding and Crystallographic Behavior

The target compound’s methanol group enables strong hydrogen-bond interactions, as observed in SHELX-refined crystal structures . In contrast:

  • 1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol forms dimeric hydrogen-bond networks due to its hydroxyl group, leading to tighter crystal packing .
  • 2-Methylcyclohexan-1-one lacks hydrogen-bond donors, resulting in weaker van der Waals-dominated crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-prop-1-en-2-ylcyclohexyl)methanol
Reactant of Route 2
(4-prop-1-en-2-ylcyclohexyl)methanol

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